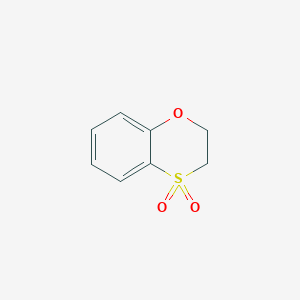![molecular formula C13H10N2S3 B2661632 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol CAS No. 174728-84-8](/img/structure/B2661632.png)
5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a compound with a similar structure, “5-(Naphthalen-1-ylmethyl)- 4-phenyl-4H-1, 2,4-triazole-3- thiol/thione 1”, was synthesized through a three-step process .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H10N2S3 . Its molecular weight is 290.43 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the 1,3,4-thiadiazole moiety is known to be involved in a variety of chemical reactions .
Scientific Research Applications
Computational and Pharmacological Evaluation
Studies on heterocyclic thiadiazole derivatives have shown significant pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives, structurally related to thiadiazoles, revealed their binding and moderate inhibitory effects in various assays, highlighting their potential for therapeutic applications (Faheem, 2018).
Synthesis and Spectroscopic Analysis
Another research area focuses on the synthesis and characterization of thiadiazole derivatives, including spectroscopic and computational analysis. For example, studies on "2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate," a compound with similarities to "5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol," provide valuable insights into the chemical properties and potential applications of thiadiazole derivatives (Kotan et al., 2020).
Antihyperglycemic Activity
Thiadiazole derivatives have been evaluated for their antihyperglycemic activity, suggesting potential applications in diabetes research. Studies on "5-(naphthalenylsulfonyl)-2,4-thiazolidinediones" have shown promising results in insulin-resistant diabetic mouse models, indicating the therapeutic potential of thiadiazole and related compounds in non-insulin-dependent diabetes mellitus (Zask et al., 1990).
Cytotoxicity and Anticancer Activity
The cytotoxicity and anticancer activity of thiadiazole derivatives have also been a focus of research. Preliminary studies on "2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles" against various cancer cell lines have identified compounds with potent activity, highlighting the potential of thiadiazole derivatives in cancer research (Choodamani et al., 2021).
Properties
IUPAC Name |
5-(naphthalen-1-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c16-12-14-15-13(18-12)17-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDYVOORZSSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2661549.png)
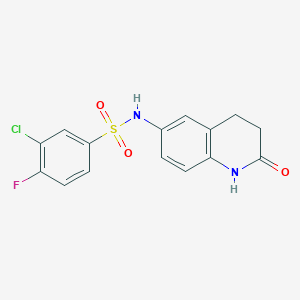
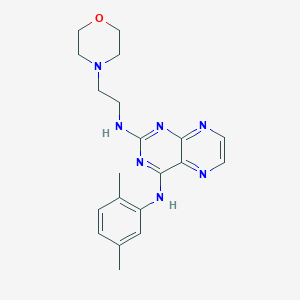
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
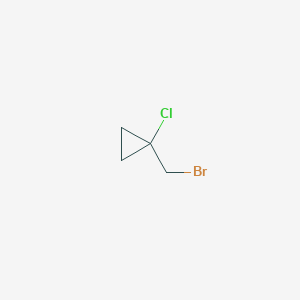
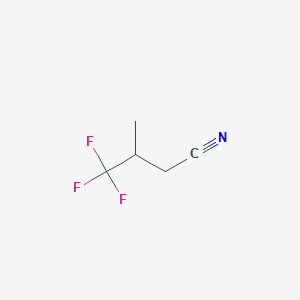

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)
![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)
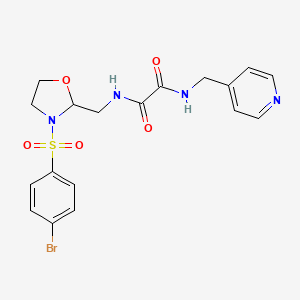
![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)
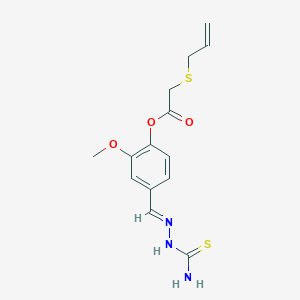
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)
